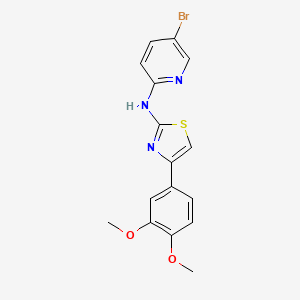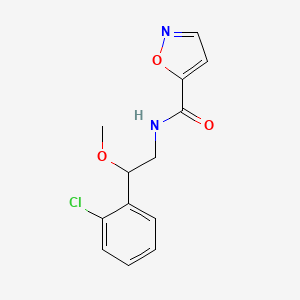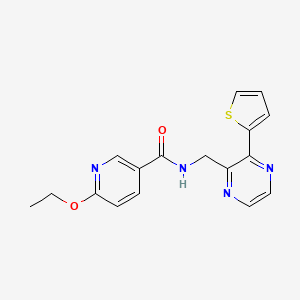![molecular formula C17H15FN2O2S B3000926 N-[Cyano-(2-fluorophenyl)methyl]-2-(3-methoxyphenyl)sulfanylacetamide CAS No. 1385290-01-6](/img/structure/B3000926.png)
N-[Cyano-(2-fluorophenyl)methyl]-2-(3-methoxyphenyl)sulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[Cyano-(2-fluorophenyl)methyl]-2-(3-methoxyphenyl)sulfanylacetamide is a complex organic compound characterized by the presence of cyano, fluorophenyl, methoxyphenyl, and sulfanylacetamide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyano-(2-fluorophenyl)methyl]-2-(3-methoxyphenyl)sulfanylacetamide typically involves multi-step organic reactions. One common method starts with the preparation of 2-fluorobenzyl cyanide, which is then reacted with 3-methoxyphenylthiol in the presence of a base such as sodium hydride. The resulting intermediate is further reacted with chloroacetamide under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition is crucial. Additionally, purification steps like recrystallization or chromatography are employed to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[Cyano-(2-fluorophenyl)methyl]-2-(3-methoxyphenyl)sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[Cyano-(2-fluorophenyl)methyl]-2-(3-methoxyphenyl)sulfanylacetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interaction of small molecules with biological macromolecules, aiding in the design of more effective therapeutic agents.
Mecanismo De Acción
The mechanism by which N-[Cyano-(2-fluorophenyl)methyl]-2-(3-methoxyphenyl)sulfanylacetamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The cyano and fluorophenyl groups are often involved in interactions with the target site, while the sulfanylacetamide moiety can enhance binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N-[Cyano-(2-chlorophenyl)methyl]-2-(3-methoxyphenyl)sulfanylacetamide
- N-[Cyano-(2-bromophenyl)methyl]-2-(3-methoxyphenyl)sulfanylacetamide
- N-[Cyano-(2-methylphenyl)methyl]-2-(3-methoxyphenyl)sulfanylacetamide
Uniqueness
N-[Cyano-(2-fluorophenyl)methyl]-2-(3-methoxyphenyl)sulfanylacetamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and reactivity. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development.
Propiedades
IUPAC Name |
N-[cyano-(2-fluorophenyl)methyl]-2-(3-methoxyphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2S/c1-22-12-5-4-6-13(9-12)23-11-17(21)20-16(10-19)14-7-2-3-8-15(14)18/h2-9,16H,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFOBSZQHXLPNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)SCC(=O)NC(C#N)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-2-(piperidin-1-ylmethyl)phenol](/img/structure/B3000849.png)
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B3000850.png)
![5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-fluorobenzyl)furan-2-carboxamide](/img/structure/B3000851.png)
![3-(2,4-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3000854.png)
![methyl 4-({8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B3000856.png)
![1-Methyl-4-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B3000858.png)

![tert-Butyl 4-[2-(2-bromo-4-nitrophenoxy)acetyl]piperazine-1-carboxylate](/img/structure/B3000860.png)

![(1-Methyltriazol-4-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B3000865.png)

